p-HTAA

Alzheimer's Disease Amyloid Aggregation Kinetics Fluorescence Spectroscopy

Standard amyloid ligands like ThT fail to detect early, pre-fibrillar aggregates and lack spectral discrimination between distinct proteinopathies. p-HTAA addresses this with a conformation-sensitive oligothiophene backbone, enabling distinct spectral shifts for Aβ versus tau and reporting on non-thioflavinophilic assemblies. Key advantages: • Detects pre-fibrillar Aβ assemblies ~30 min earlier than ThT in kinetic assays. • Crosses the BBB for longitudinal multiphoton imaging of plaque growth in vivo. • Serves as a benchmark reference for novel LCO probe SAR development.

Molecular Formula C24H16O4S5
Molecular Weight 528.7 g/mol
Cat. No. B12405525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-HTAA
Molecular FormulaC24H16O4S5
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=CS5)CC(=O)O)CC(=O)O
InChIInChI=1S/C24H16O4S5/c25-21(26)11-13-9-19(15-3-1-7-29-15)32-23(13)17-5-6-18(31-17)24-14(12-22(27)28)10-20(33-24)16-4-2-8-30-16/h1-10H,11-12H2,(H,25,26)(H,27,28)
InChIKeyZTXNDJKFPQSLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-HTAA: Amyloid-β and Tau Imaging Tracer


p-HTAA (Pentamer Hydrogen Thiophene Acetic Acid) is a luminescent conjugated oligothiophene (LCO) specifically designed for the optical detection and spectral characterization of pathological protein aggregates in neurodegenerative diseases [1]. As a pentameric, negatively charged molecule (MW: 530-650 Da), it functions as a conformation-sensitive probe, exhibiting a dramatic increase in fluorescence upon binding to the cross-β-sheet structures of amyloid fibrils [1]. Its primary utility lies in its ability to cross the blood-brain barrier (BBB) and selectively label amyloid-beta (Aβ) deposits and neurofibrillary tangles (NFTs) in ex vivo tissue and in vivo animal models, providing a powerful alternative to conventional amyloid ligands like Thioflavin T (ThT) [2].

Why Thioflavin T Cannot Replace p-HTAA


Standard amyloid ligands like Thioflavin T (ThT) are insufficient for many advanced research applications due to their inability to detect early, non-fibrillar aggregate species and their lack of spectral discrimination between distinct proteinopathies [1]. p-HTAA was specifically engineered to overcome these limitations. Unlike ThT, which primarily binds to mature fibrils, the conformational flexibility and extended conjugation of p-HTAA's oligothiophene backbone allow it to detect pre-fibrillar, non-thioflavinophilic Aβ assemblies and to exhibit distinct spectral shifts depending on the protein target (e.g., Aβ plaques versus neurofibrillary tangles) [2]. This evidence-based differentiation makes generic substitution with ThT or similar dyes invalid for studies requiring early aggregation kinetics or the simultaneous, multiplexed optical assignment of different aggregate populations.

p-HTAA Performance vs Analogous Probes


Earlier Pre-Fibrillar Aβ Detection vs Thioflavin T

In an in vitro fibrillation assay using recombinant Aβ1-42, p-HTAA demonstrates the ability to detect early, non-thioflavinophilic species, a capability not shared by the conventional amyloid dye Thioflavin T (ThT). This allows for the monitoring of earlier stages of the aggregation pathway [1].

Alzheimer's Disease Amyloid Aggregation Kinetics Fluorescence Spectroscopy

In Vivo BBB Penetration and Aβ Labeling

p-HTAA is demonstrated to efficiently cross the intact blood-brain barrier (BBB) and specifically label cerebral Aβ plaques in vivo, enabling real-time visualization of pathology in live transgenic mouse models [1]. This capability is contingent on its chemical structure, particularly its carboxyl groups, as the esterified analogue p-FTAM lacks this property [2].

In Vivo Imaging Multiphoton Microscopy Blood-Brain Barrier Amyloid Plaques

Spectral Discrimination of Aβ Plaques vs Tau Tangles

In ex vivo human AD brain tissue, p-HTAA exhibits distinct emission spectral properties when bound to Aβ plaques versus neurofibrillary tangles (NFTs). Specifically, it demonstrates a small spectral shift where tau aggregates emit at shorter wavelengths relative to Aβ deposits [1]. However, this effect is less pronounced than for p-FTAA, which contains an additional formyl group [2].

Alzheimer's Disease Spectral Imaging Tauopathy Amyloid-beta Multiplexed Detection

p-HTAA Key Applications in Neurodegeneration


Longitudinal In Vivo Aβ Plaque Tracking

p-HTAA is uniquely suited for longitudinal multiphoton microscopy studies in transgenic mouse models (e.g., APP/PS1). Its ability to cross the BBB and persist in labeled plaques for extended periods allows researchers to monitor the formation, growth, and clearance of Aβ deposits in the same animal over time. This is a critical application for evaluating the efficacy of amyloid-targeting therapies and understanding the natural history of plaque development, a task not possible with non-BBB-penetrant dyes or PET tracers that lack single-plaque resolution [1].

Early Aggregation Kinetics & Inhibitor Screening

In high-throughput or detailed in vitro kinetic assays, p-HTAA provides a distinct advantage over Thioflavin T (ThT) by reporting on the formation of pre-fibrillar, non-thioflavinophilic Aβ assemblies. This earlier detection window (~60 minutes vs. ≥90 minutes for ThT) is essential for screening compound libraries intended to inhibit the earliest steps of oligomerization and protofibril formation, stages increasingly implicated as the primary neurotoxic species in Alzheimer's disease [2].

SAR Benchmarking for Amyloid Ligand Development

p-HTAA serves as a foundational reference compound in the development of improved luminescent conjugated oligothiophenes (LCOs). Its specific performance characteristics—such as its diminished spectral discrimination between Aβ and tau compared to the formyl analog p-FTAA—provide clear, quantitative structure-activity relationship (SAR) data. Researchers developing novel probes with enhanced spectral resolution or target selectivity use p-HTAA as a benchmark to measure the performance impact of specific chemical modifications, such as the addition of electron-withdrawing groups to the backbone [3].

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